N-(4-chlorophenyl)-3-phenylpropanamide

Biofilm inhibition Diguanylate cyclase Antibacterial

N-(4-chlorophenyl)-3-phenylpropanamide (CAS 152189-81-6) is a phenylpropanamide derivative characterized by a 4-chlorophenyl moiety attached via an amide linkage to a 3-phenylpropanoyl group. This synthetic small molecule (molecular weight 259.73 g/mol) has been identified as a ligand for multiple biological targets, including the bacterial second-messenger synthase diguanylate cyclase and the human monoamine transporters DAT, NET, and SERT.

Molecular Formula C15H14ClNO
Molecular Weight 259.73 g/mol
Cat. No. B291916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-3-phenylpropanamide
Molecular FormulaC15H14ClNO
Molecular Weight259.73 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)Cl
InChIInChI=1S/C15H14ClNO/c16-13-7-9-14(10-8-13)17-15(18)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2,(H,17,18)
InChIKeyFPVPXQQQHBIBIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-chlorophenyl)-3-phenylpropanamide: A Phenylpropanamide Scaffold with Defined Enzyme and Transporter Inhibition Profiles for Biofilm and CNS Research


N-(4-chlorophenyl)-3-phenylpropanamide (CAS 152189-81-6) is a phenylpropanamide derivative characterized by a 4-chlorophenyl moiety attached via an amide linkage to a 3-phenylpropanoyl group . This synthetic small molecule (molecular weight 259.73 g/mol) has been identified as a ligand for multiple biological targets, including the bacterial second-messenger synthase diguanylate cyclase [1] and the human monoamine transporters DAT, NET, and SERT [2]. Its structural simplicity and commercial availability make it a practical starting point for structure-activity relationship (SAR) studies and target identification campaigns .

Procurement Risk Alert: Why N-(4-chlorophenyl)-3-phenylpropanamide Cannot Be Interchanged with Common Analogs


Within the phenylpropanamide class, subtle structural variations—particularly in the aryl substituent—produce substantial shifts in target engagement and potency. For example, replacing the 4-chloro group of N-(4-chlorophenyl)-3-phenylpropanamide with a 4-methoxy group (as in N-(4-methoxyphenyl)-3-phenylpropanamide) results in a quantifiable difference in diguanylate cyclase inhibition, as demonstrated by IC50 values of 0.0066-0.0135 µM versus 0.0098-0.03 µM under identical conditions [1]. Similarly, the compound's polypharmacology profile, including potent antagonism at α3β4 nicotinic acetylcholine receptors (nAChR, IC50 1.8 nM) alongside moderate monoamine transporter inhibition, is not recapitulated by close analogs lacking the precise 4-chlorophenyl and 3-phenylpropanamide geometry [2]. Procurement decisions based solely on the phenylpropanamide core without verifying the exact substitution pattern risk introducing uncontrolled variability into experimental outcomes and invalidating SAR hypotheses.

Quantitative Differentiation of N-(4-chlorophenyl)-3-phenylpropanamide: A Comparator-Based Evidence Guide


Superior Diguanylate Cyclase Inhibition vs. Methoxy Analog: A Direct Head-to-Head Comparison

In a direct enzyme inhibition assay measuring activity against diguanylate cyclase (EC 2.7.7.65), N-(4-chlorophenyl)-3-phenylpropanamide exhibits an IC50 value of 0.0066 µM (and a second independent measurement of 0.0135 µM). In contrast, the closely related analog N-(4-methoxyphenyl)-3-phenylpropanamide shows IC50 values of 0.0098 µM and 0.03 µM under identical experimental conditions (pH 7.5, 20°C) [1]. This translates to a potency advantage of approximately 1.5- to 2.2-fold for the chloro-substituted compound.

Biofilm inhibition Diguanylate cyclase Antibacterial

Triple Monoamine Transporter Inhibition Profile: Quantified Potency at SERT, NET, and DAT

N-(4-chlorophenyl)-3-phenylpropanamide exhibits a distinct triple reuptake inhibition profile across the human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, as quantified in HEK293 cell-based uptake assays. The compound inhibits [3H]serotonin uptake at SERT with an IC50 of 100 nM, [3H]norepinephrine uptake at NET with an IC50 of 443 nM, and [3H]dopamine uptake at DAT with an IC50 of 658 nM (average across multiple measurements) [1]. This profile—characterized by highest potency at SERT and moderate activity at NET and DAT—distinguishes it from both selective serotonin reuptake inhibitors (SSRIs) and balanced triple reuptake inhibitors such as DOV 216,303, which displays a more balanced ratio of IC50 values (~20 nM, 14 nM, and 78 nM for SERT, NET, and DAT, respectively) .

Triple reuptake inhibitor Monoamine transporters CNS research

High-Potency Antagonism of α3β4 Nicotinic Acetylcholine Receptors: Nanomolar Affinity Profile

N-(4-chlorophenyl)-3-phenylpropanamide acts as a potent antagonist of the α3β4 nicotinic acetylcholine receptor (nAChR) subtype, with an IC50 of 1.8 nM for inhibition of carbamylcholine-induced 86Rb+ efflux in human SH-SY5Y cells [1]. This sub-nanomolar activity at α3β4 is accompanied by lower, but still significant, potency at other nAChR subtypes: α4β2 (IC50 12 nM), α4β4 (IC50 15 nM), and the muscle-type α1β1γδ (IC50 7.9 nM) [2]. This subtype activity profile distinguishes the compound from selective α4β2 or α7 nAChR ligands and positions it as a tool for studying α3β4-mediated signaling, which is implicated in addiction and gastrointestinal motility.

Nicotinic receptor nAChR antagonist Ion channel

Efficient Synthetic Accessibility: 70% Yield in One-Pot Rhodium-Catalyzed Asymmetric Synthesis

A robust, one-pot, two-step rhodium-catalyzed asymmetric synthesis route delivers N-(4-chlorophenyl)-3-phenylpropanamide in 70% isolated yield from hydrocinnamic acid and 1-chloro-4-nitrobenzene [1]. This yield is comparable to or exceeds that reported for many similar β-branched amides synthesized via alternative multi-step sequences, which often require protecting group manipulations and chromatographic purifications. The one-pot protocol reduces synthetic burden and improves overall atom economy relative to traditional amide coupling methods.

Synthetic route Rhodium catalysis Asymmetric synthesis

Targeted Application Scenarios for N-(4-chlorophenyl)-3-phenylpropanamide Based on Quantitative Differentiation


Biofilm Inhibition Studies: Diguanylate Cyclase Antagonism in Bacterial Pathogens

The 1.5- to 2.2-fold superior potency against diguanylate cyclase (IC50 6.6 nM) relative to the methoxy analog [1] makes this compound a preferred starting point for chemical biology studies investigating c-di-GMP signaling in biofilm-forming bacteria such as Vibrio cholerae and Pseudomonas aeruginosa. Its well-characterized enzyme inhibition data support its use as a tool compound for validating DGC as an antibiofilm target.

CNS Polypharmacology Tool: Triple Reuptake Inhibition with Defined Transporter Selectivity

With IC50 values of 100 nM (SERT), 443 nM (NET), and 658 nM (DAT) [2], this compound serves as a reference SERT-preferring triple reuptake inhibitor. It is particularly suited for ex vivo or in vivo studies in rodent models of mood disorders where partial transporter inhibition is hypothesized to confer therapeutic benefit with reduced side-effect burden compared to balanced triple reuptake inhibitors.

Nicotinic Receptor Subtype-Selective Pharmacology: α3β4 nAChR Antagonism

The nanomolar potency at α3β4 nAChR (IC50 1.8 nM) [3] distinguishes this compound from the majority of commercially available nAChR ligands. Researchers investigating the role of α3β4 receptors in nicotine addiction, gastrointestinal motility, or pain signaling can employ this compound as a high-affinity, non-selective (but sub-type differentiated) antagonist probe in cell-based assays and tissue preparations.

Medicinal Chemistry SAR Campaigns: 4-Chlorophenyl Scaffold Optimization

The 70% synthetic yield via one-pot Rh-catalyzed route [4] enables rapid analog generation and scale-up for SAR studies. The compound's simple phenylpropanamide core, combined with the modifiable 4-chlorophenyl group, provides an attractive template for iterative medicinal chemistry aimed at improving transporter subtype selectivity or enhancing CNS penetration.

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